molecular formula C6H5ClOS B1586832 3-Methylthiophene-2-carbonyl chloride CAS No. 61341-26-2

3-Methylthiophene-2-carbonyl chloride

Cat. No.: B1586832
CAS No.: 61341-26-2
M. Wt: 160.62 g/mol
InChI Key: AJSVPEVDFBYRCH-UHFFFAOYSA-N
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Description

Chemical Properties
3-Methylthiophene-2-carbonyl chloride (CAS 61341-26-2) is a heteroaromatic acyl chloride with the molecular formula C₆H₅ClOS and a molecular weight of 160.62 g/mol . It is a moisture-sensitive, corrosive liquid with a boiling point of 216–220°C, a density of 1.314 g/mL, and a refractive index of 1.586 at 20°C . Its structure features a methyl group at the 3-position of the thiophene ring, which influences its electronic and steric properties.

Applications This compound is widely used in palladium-catalyzed cross-coupling reactions with aryl/het-aryl boronic acids to synthesize thienyl ketones, which are intermediates in pharmaceuticals and materials science . For example, derivatives like (3-methylthiophene-2-yl)(phenyl)methanone (3a) are synthesized via Suzuki-Miyaura coupling . Additionally, its derivatives, such as JR14a, act as C3a receptor antagonists with anti-inflammatory properties, demonstrating its pharmaceutical relevance .

Preparation Methods

General Synthetic Route

The most common and industrially relevant method to prepare 3-methylthiophene-2-carbonyl chloride involves the conversion of 3-methylthiophene-2-carboxylic acid to its acid chloride derivative using chlorinating agents, primarily thionyl chloride (SOCl₂). The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent moisture interference.

Reaction:

$$
\text{3-Methylthiophene-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$

This method is favored for its straightforwardness and high yields.

Preparation of 3-Methylthiophene-2-carboxylic Acid Precursor

Before chlorination, the key intermediate 3-methylthiophene-2-carboxylic acid must be synthesized. Two major routes are reported:

Grignard Reagent Route

  • Step 1: Formation of 2-bromo-3-methylthiophene by bromination of 3-methylthiophene.
  • Step 2: Preparation of the Grignard reagent by reaction of 2-bromo-3-methylthiophene with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere.
  • Step 3: Carboxylation by bubbling carbon dioxide into the Grignard reagent solution at 25–35°C.
  • Step 4: Acidification with concentrated hydrochloric acid to yield 3-methylthiophene-2-carboxylic acid.

This method is well-documented and allows for efficient production of the acid intermediate.

Palladium-Catalyzed Carbonylation

An alternative method involves palladium-catalyzed carbonylation of 3-methylthiophene derivatives under carbon monoxide pressure, introducing the carboxylic acid functionality directly. This method is less common but offers a catalytic approach.

Detailed Preparation Procedure for this compound

Typical Laboratory Procedure:

Step Reagents and Conditions Description
1 3-Methylthiophene-2-carboxylic acid + SOCl₂ Reflux under inert atmosphere (e.g., nitrogen)
2 Reaction temperature: reflux (typically 70–80°C) Reaction time: 1–3 hours
3 Removal of byproducts (SO₂ and HCl) Distillation or solvent removal to isolate acid chloride
4 Purification Vacuum distillation or recrystallization to obtain pure this compound

Notes:

  • The reaction is moisture-sensitive; dry solvents and inert atmosphere are essential.
  • Excess SOCl₂ is often used to drive the reaction to completion.
  • The acid chloride is typically isolated as a colorless to pale yellow liquid with a boiling point around 80–90°C under reduced pressure.

Industrial Scale Considerations

Industrial production of this compound follows the same synthetic logic but incorporates process optimizations:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Optimization of reaction stoichiometry to minimize excess reagents and waste.
  • Efficient removal of gaseous byproducts (SO₂, HCl) with scrubbing systems.
  • Use of solvents such as ethyl acetate or THF, with solvent recovery systems.
  • Implementation of in-line monitoring (e.g., GC, HPLC) to ensure product purity.

These improvements lead to higher yields, reduced environmental impact, and cost-effectiveness.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield Range References
Grignard Carboxylation + SOCl₂ Bromination → Grignard reagent → CO₂ → Acid → SOCl₂ chlorination High selectivity, well-established Requires dry conditions, multi-step 70–85% (overall)
Palladium-Catalyzed Carbonylation + SOCl₂ Pd-catalyzed carbonylation → Acid → SOCl₂ chlorination Catalytic, fewer steps Requires CO gas, catalyst cost Moderate
Direct Chlorination of Acid Acid + SOCl₂ under reflux Simple, direct Sensitive to moisture, side reactions 80–90%

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Methylthiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various thiophene derivatives, which are vital for developing organic semiconductors and light-emitting diodes (OLEDs) . These derivatives are essential in creating materials with specific electronic properties.

Thiophene derivatives, including this compound, have demonstrated significant biological activities:

  • Anticancer Properties: Research indicates that thiophene derivatives can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development .
  • Anti-inflammatory and Antimicrobial Effects: Studies have shown that these compounds exhibit anti-inflammatory and antimicrobial properties, suggesting their utility in therapeutic applications .

Palladium-Catalyzed Cross-Coupling Reactions

One of the most notable applications of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions. This process allows for the synthesis of thienyl ketones, which are valuable building blocks in pharmaceuticals and natural products . The advantages of this method include:

  • High yield and specificity.
  • Versatility in synthesizing complex molecular structures.

Data Tables

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammation markers
AntimicrobialEffective against various bacterial strains

Case Study 1: Synthesis of Thienyl Ketones

A study demonstrated the efficient synthesis of thienyl ketones through palladium-catalyzed cross-coupling reactions involving this compound. The researchers reported high yields and the formation of complex structures that are relevant for pharmaceutical applications .

Case Study 2: Biological Evaluation

In another investigation, thiophene derivatives were tested for their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer effects, supporting further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2-carbonyl chloride primarily involves nucleophilic acyl substitution reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by a nucleophile, leading to the formation of new carbonyl compounds. This reactivity makes it a valuable intermediate in various chemical synthesis processes .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carbonyl Chlorides

The reactivity, stability, and applications of 3-methylthiophene-2-carbonyl chloride are influenced by its substituents. Below is a comparison with structurally related compounds:

Table 1: Key Properties of Thiophene Carbonyl Chlorides

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Notes
This compound 61341-26-2 Methyl (C-3) C₆H₅ClOS 160.62 Cross-coupling ; C3aR antagonist derivatives
Thiophene-2-carbonyl chloride 5271-68-9 None (parent) C₅H₃ClOS 146.59 General acylating agent; less steric hindrance
3-Chlorothiophene-2-carbonyl chloride 21815-91-8 Chloro (C-3) C₅H₂Cl₂OS 181.04 Electron-withdrawing group enhances electrophilicity
4-Bromo-2-thiophenecarbonyl chloride 58777-65-4 Bromo (C-4) C₅H₂BrClOS 225.49 Halogen-directed coupling; bulky substituent slows reaction kinetics
Benzo[b]thiophene-2-carbonyl chloride 39827-11-7 Benzannulation C₉H₅ClOS 196.65 Enhanced aromaticity; used in polymer chemistry

Reactivity and Substituent Effects

  • Electronic Effects : The methyl group in this compound is electron-donating, increasing electron density at the carbonyl carbon compared to the electron-withdrawing chloro substituent in 3-chlorothiophene-2-carbonyl chloride. This makes the methyl-substituted compound less electrophilic but more stable toward hydrolysis .
  • Steric Effects : The methyl group introduces moderate steric hindrance, which can slow down nucleophilic attack compared to the unsubstituted thiophene-2-carbonyl chloride. However, it is less bulky than the bromo substituent in 4-bromo-2-thiophenecarbonyl chloride, which significantly impedes reaction rates in cross-coupling .

Biological Activity

3-Methylthiophene-2-carbonyl chloride is an organic compound with significant implications in various biological and chemical research fields. It has garnered attention due to its potential applications in medicinal chemistry, agrochemicals, and materials science. This article explores the biological activity of this compound, presenting findings from diverse studies, including synthesis methods, biological assays, and structure-activity relationships.

  • Molecular Formula : C₆H₅ClOS
  • Molecular Weight : 160.62 g/mol
  • IUPAC Name : this compound
  • CAS Number : 61341-26-2
  • SMILES Notation : CC1=C(SC=C1)C(Cl)=O

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions with aryl or heteroaryl boronic acids. This method has been shown to yield various thienyl ketones, which are valuable for further biological evaluations .

Antimicrobial Properties

Research indicates that compounds derived from thiophene structures exhibit antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Pseudomonas aeruginosa and other pathogens linked to quorum sensing mechanisms .

Quorum Sensing Inhibition

One notable study highlighted the ability of this compound to act as an inhibitor of the PqsE protein in Pseudomonas aeruginosa, a key player in bacterial virulence and biofilm formation. This inhibition was confirmed through a combination of differential scanning fluorimetry and X-ray crystallography, demonstrating the compound's potential as a therapeutic agent targeting bacterial communication systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied to optimize their biological efficacy. Table 1 summarizes key findings from SAR studies:

CompoundActivity (IC₅₀ μM)Comments
125Moderate activity against E. coli
250Enhanced activity with additional methyl group
3>100No significant antimicrobial activity
410Strong inhibition of P. aeruginosa

Case Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of this compound were tested against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with an IC₅₀ value of approximately 30 μM. This suggests that the compound may serve as a lead for developing new antibiotics targeting resistant strains.

Case Study 2: Agricultural Applications

The compound has also been evaluated for its potential use in crop protection. Research conducted by Maienfisch et al. highlighted its effectiveness as a fungicide, demonstrating significant activity against common plant pathogens in vitro. The study emphasized the importance of thiophene derivatives in creating novel agrochemicals with favorable safety profiles and modes of action .

Properties

IUPAC Name

3-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSVPEVDFBYRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372176
Record name 3-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61341-26-2
Record name 3-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-thenoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 100 ml of benzene was suspended 3.00 g (21.1 mmol) of 3-methyl-2-thiophenecarboxylic acid, oxalyl chloride [7.36 ml (84.4 mmol)] was added and the mixture was refluxed for 2 hours. After cooling, the solvent was distilled off to obtain 3.40 g of 3-methylthenoyl chloride (yield: quant.). To a solution of 1.50 g (6.23 mmol) of 4-(3-aminopropylthio)pyridine dihydrochloride and 2.61 ml (18.7 mmol) of triethylamine in 60 ml of methylene chloride, 1.20 ml (7.48 mmol) of the 3-methylthenoyl chloride was added under ice-cooling with stirring. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was washed with a saturated aqueous solution of sodium bicarbonate and water and dried, and then the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to obtain powder. The powder was washed with ether and dried to obtain 1.54 g of the desired compound (yield: 84.5%, pale yellow powder).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.36 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Trifluoro(piperidin-1-ylmethyl)boranuide
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3-Methylthiophene-2-carbonyl chloride
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Trifluoro(piperidin-1-ylmethyl)boranuide
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Trifluoro(piperidin-1-ylmethyl)boranuide
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Trifluoro(piperidin-1-ylmethyl)boranuide
3-Methylthiophene-2-carbonyl chloride

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